molecular formula C11H9Cl2FN4 B1244023 2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- CAS No. 130801-33-1

2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-

Cat. No. B1244023
M. Wt: 287.12 g/mol
InChI Key: GKBLWFDYSYTVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124308

Procedure details

The fluorination is effected under conditions at which racemisation of the 6-hydroxymethyl and 6-fluoromethyl (-)enantiomers does not occur. The temperature should thus be less than 80° C., for example less than 50° C. Fluorination can be effected, for example, by the redaction of (-)-2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethyl pyrimidine with diethylaminosulphur trifluoride (DAST). That may be achieved in dichloromethane at -78° C. The solution is then stirred whilst allowing to warm to -10° C. over four and a half hours to give (-)2,4-diamino-5-(2,3-dichlorophenyl)-6-fluoromethyl pyrimidine.
[Compound]
Name
6-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(-)-2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[C:4]([CH2:17]O)[N:3]=1.C(N(S(F)(F)[F:25])CC)C>ClCCl>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[C:4]([CH2:17][F:25])[N:3]=1

Inputs

Step One
Name
6-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(-)-2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)C1=C(C(=CC=C1)Cl)Cl)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus be less than 80° C.
CUSTOM
Type
CUSTOM
Details
for example less than 50° C

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)C1=C(C(=CC=C1)Cl)Cl)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.